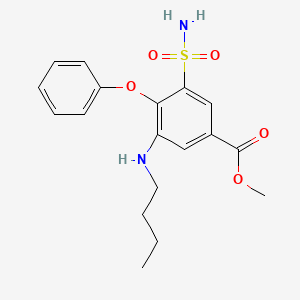

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate

Description

Propriétés

Formule moléculaire |

C18H22N2O5S |

|---|---|

Poids moléculaire |

378.4 g/mol |

Nom IUPAC |

methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |

InChI |

InChI=1S/C18H22N2O5S/c1-3-4-10-20-15-11-13(18(21)24-2)12-16(26(19,22)23)17(15)25-14-8-6-5-7-9-14/h5-9,11-12,20H,3-4,10H2,1-2H3,(H2,19,22,23) |

Clé InChI |

KXIDZTLANKUQPQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCNC1=C(C(=CC(=C1)C(=O)OC)S(=O)(=O)N)OC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PF 1715 is synthesized through a series of chemical reactions involving the starting materials phenol, formaldehyde, and other reagents. The synthesis involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges . The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for the successful synthesis of PF 1715.

Industrial Production Methods

The industrial production of PF 1715 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification to isolate the desired compound. The use of advanced techniques like three-dimensional templating methods can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

PF 1715 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of PF 1715 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of PF 1715 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.

Applications De Recherche Scientifique

PF 1715 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials

Mécanisme D'action

The mechanism of action of PF 1715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties (Experimental Data):

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 6.149 |

| Polar Surface Area (PSA) | 116.10 Ų |

| Melting Point | 147–149°C |

| Boiling Point | 586.4±60.0 °C |

| Solubility | Chloroform, DMSO, Methanol (Slight) |

| Density | 1.2±0.1 g/cm³ |

This compound is a derivative of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a precursor synthesized via acid-catalyzed alkylation of the amino group with butanol .

Comparison with Structurally Similar Compounds

Desbutyl Bumetanide (3-Amino-4-Phenoxy-5-Sulfamoylbenzoic Acid)

- Structural Difference : Lacks the butyl ester group, retaining a free carboxylic acid moiety.

- Impact on Properties :

- Lower LogP : Increased polarity due to the carboxylic acid (PSA ~137 Ų vs. 116.1 Ų in the methyl ester).

- Reduced Lipophilicity : Higher aqueous solubility compared to the ester derivative.

- Synthesis : Intermediate in the production of bumetanide analogs, emphasizing the role of esterification in modulating bioavailability .

Methyl 3-[[[(Dimethylamino)Methylene]Amino]Sulfonyl]-5-Nitro-4-Phenoxybenzoate

- Structural Difference: Substitution of the 5-butylamino group with a 5-nitro moiety and addition of a dimethylamino-methylene group on the sulfonamide.

- LogP: Expected to be lower than the target compound due to nitro group polarity, though exact data are unavailable. Applications: Likely serves as a synthetic intermediate for further functionalization .

Methyl Shikimate

- Structural Difference : A cyclohexene carboxylic acid ester with hydroxyl groups, distinct from the aromatic benzoate backbone.

- Impact on Properties :

Natural Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Flexibility: The butylamino and ester groups in this compound allow for tailored modifications to optimize drug delivery, as seen in related bumetanide derivatives .

- Lipophilicity vs.

- Analytical Challenges : Complex NMR and HPLC profiles (e.g., peak splitting in aromatic regions) necessitate advanced chromatographic techniques for purity assessment, similar to methyl shikimate analysis .

Activité Biologique

Methyl 3-aminosulfonyl-5-butylamino-4-phenoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and renal functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 378.4 g/mol. Its structure includes a sulfonamide group, an amine, and a phenoxy group, which contribute to its pharmacological properties.

The compound primarily acts as an inhibitor of the Na-K-2Cl co-transporter (NKCC) , particularly affecting the NKCC1 isoform in neurons and NKCC2 in renal cells. This inhibition leads to altered ion transport across cell membranes, influencing various physiological processes:

- Neuronal Effects : By inhibiting NKCC1, the compound decreases intracellular chloride levels in neuronal cells, promoting GABAergic receptor-mediated hyperpolarization. This mechanism is critical in modulating excitatory neurotransmission and may have implications for treating conditions like epilepsy and anxiety disorders .

- Renal Effects : In the kidneys, inhibition of NKCC2 results in increased excretion of sodium, chloride, and water, leading to diuresis. This property makes it relevant for conditions involving fluid retention such as edema.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticonvulsant Activity : Studies suggest that compounds with similar mechanisms can reduce seizure frequency in animal models, indicating potential utility in epilepsy treatment .

- Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions by modulating neurotransmitter systems involved in learning and memory .

- Pain Modulation : The compound may play a role in pain perception modulation by affecting synaptic activity in both central and peripheral nervous systems .

Case Studies

- Animal Models : In studies involving ischemic stroke models, administration of this compound resulted in reduced cerebral infarct volume and brain edema at low to moderate doses.

- Clinical Applications : The compound has been investigated for its potential benefits in treating various neurological disorders including Alzheimer's disease, anxiety disorders, and schizophrenia due to its effects on GABAergic transmission and ion transport mechanisms .

Comparative Analysis

The following table summarizes the characteristics of this compound compared to related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C17H24N2O5S | 378.4 g/mol | Inhibits NKCC1/NKCC2; potential cognitive enhancer |

| Bumetanide | C17H20N2O5S | 344.42 g/mol | Established loop diuretic with similar action |

| Furosemide | C12H11ClN2O5S | 330.74 g/mol | Commonly used diuretic; different chemical structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.